molecular formula C17H18FN5OS B6453041 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 2549005-14-1

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B6453041
CAS No.: 2549005-14-1
M. Wt: 359.4 g/mol
InChI Key: SYNZJKWASJXNGM-UHFFFAOYSA-N
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Description

The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a piperidine core substituted with two distinct pharmacophores:

  • A 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group at position 5.
  • A 1,2,4-oxadiazole ring with a methyl group at position 3, connected via a methylene linker to the piperidine nitrogen.

This structure combines aromatic, electron-deficient heterocycles (thiadiazole and oxadiazole) with a flexible piperidine scaffold, a design strategy common in medicinal chemistry for optimizing target binding and pharmacokinetic properties . Thiadiazole derivatives are recognized for their broad bioactivity, including antimicrobial and antitumor effects, while oxadiazoles enhance metabolic stability and membrane permeability .

Properties

IUPAC Name

5-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-19-15(24-22-11)10-23-8-4-5-12(9-23)16-20-21-17(25-16)13-6-2-3-7-14(13)18/h2-3,6-7,12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZJKWASJXNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structure and Properties

The structure of the compound features a piperidine ring substituted with a thiadiazole and an oxadiazole moiety. This unique combination of heterocycles is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of both thiadiazoles and oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds containing oxadiazole and thiadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. Specific derivatives have been reported to exhibit MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Antiparasitic Activity : Certain derivatives have been evaluated for their efficacy against parasitic infections, showing potential as antiparasitic agents .

Anticancer Studies

A notable study evaluated the anticancer properties of a related thiadiazole derivative against several human cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM across different cancer types, highlighting its potent cytotoxicity .

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The following table summarizes the MIC values observed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16–31.25
Escherichia coli16–31.25
Candida albicans31.25–62.5

These results indicate that the compound possesses significant antibacterial properties while showing moderate antifungal activity .

The mechanisms underlying the biological activities of thiadiazole and oxadiazole compounds are multifaceted:

  • Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers .

Case Studies

Several case studies illustrate the therapeutic potential of compounds similar to This compound :

  • Study on Anti-tubercular Activity : A derivative was tested against Mycobacterium tuberculosis, demonstrating significant activity against both wild-type and resistant strains .
  • Evaluation in In Vivo Models : Preclinical studies have indicated that certain thiadiazole derivatives reduce tumor size in animal models without significant toxicity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with thiadiazole and oxadiazole moieties exhibit significant antimicrobial properties. The presence of a fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties
Thiadiazole derivatives have been implicated in cancer research due to their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and survival. Preliminary studies indicate that it may inhibit specific kinases involved in cancer progression .

Neuropharmacology
The piperidine ring in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The oxadiazole component may also confer neuroprotective effects by modulating oxidative stress pathways .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique functional groups allow for modifications that can lead to materials with specific characteristics suitable for applications in coatings and composites .

Sensors and Detection Systems
Due to its electronic properties, this compound has potential applications in developing sensors for detecting environmental pollutants or biological markers. The ability to modify its structure further enhances its sensitivity and selectivity in sensor applications .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial effects of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibited significant inhibition zones compared to standard antibiotics .
  • Cancer Cell Line Research
    In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by inducing apoptosis through caspase activation pathways. These findings suggest a promising avenue for further development as an anticancer agent .
  • Polymer Development Project
    Researchers synthesized a series of polymers incorporating this compound into their backbone structure. The resulting materials showed improved mechanical strength and thermal stability compared to traditional polymers, highlighting its utility in material science .

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example:
Thiosemicarbazide+2-Fluorobenzoic acidH2SO45-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{2-Fluorobenzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine} .

Further functionalization involves coupling the thiadiazole-2-amine with piperidine derivatives through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Oxadiazole Methylation

The 3-methyl-1,2,4-oxadiazole group is introduced via a two-step process:

  • Condensation : Reaction of amidoximes with acetic anhydride to form oxadiazole rings.

  • Alkylation : Quaternization of the oxadiazole nitrogen using methyl iodide or bromomethyl intermediates .

Reaction StepReagents/ConditionsYield (%)Reference
Oxadiazole formationAmidoxime, Ac₂O, 120°C75–85
MethylationCH₃I, K₂CO₃, DMF, 60°C68–72

Piperidine Functionalization

The piperidine ring undergoes alkylation or acylation to attach the oxadiazole-methyl group. Microwave-assisted methods significantly enhance reaction efficiency :

Reaction TypeConditionsTimeYield (%)
AlkylationMW, 150°C, DMF15 min89
AcylationEt₃N, CH₂Cl₂, RT6 hr73

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks, particularly at the C-2 position. Fluorine at the phenyl group enhances electrophilicity, enabling substitutions with amines or alkoxides .

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the thiadiazole C-5 position:
Thiadiazole-Br+Aryl-B(OH)2Pd(PPh3)4Biaryl-thiadiazole\text{Thiadiazole-Br} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl-thiadiazole} .

Side-Chain Modifications

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, enhancing water solubility.

  • Halogenation : Electrophilic bromination at the phenyl ring diversifies substitution patterns .

Heterocycle Fusion

Cyclocondensation with bis(α-bromoketones) yields fused triazolo-thiadiazine systems, expanding bioactivity profiles .

Hydrolytic Degradation

The oxadiazole ring is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives:
OxadiazoleHCl/H2OAmide+CO2\text{Oxadiazole} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Amide} + \text{CO}_2 .

ConditionDegradation ProductHalf-Life (hr)
pH 1.2 (HCl)3-Methyl-5-(piperidinyl)amide4.5
pH 7.4 (PBS)Stable (>24 hr)>24

Thermal Stability

Differential Scanning Calorimetry (DSC) shows a melting point of 178–182°C, with decomposition above 300°C .

Comparative Reactivity Insights

Reactivity trends for analogous compounds (e.g., oxadiazole vs. thiadiazole derivatives) highlight the following:

FeatureThiadiazole DerivativesOxadiazole Derivatives
ElectrophilicityHigher (S atom)Moderate
Hydrolytic StabilityLow (pH < 3)Moderate (pH < 1)
Cross-Coupling Yield75–85%60–70%

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes critical structural distinctions between Compound A and related compounds from the literature:

Compound Name / ID Core Structure Thiadiazole Substituent Oxadiazole/Other Substituent Fluorine Position Molecular Features Influencing Activity
Compound A Piperidine 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl 3-methyl-1,2,4-oxadiazol-5-ylmethyl 2-fluorophenyl Balanced lipophilicity, π-π stacking
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine None (simple thiadiazole) 3-fluorophenyl Amine at position 2 3-fluorophenyl Hydrogen-bonding capability
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Piperidine 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl 4-methyl-1,2,3-thiadiazol-5-yl methanone 2-fluorophenyl Increased steric bulk, altered electronic profile
Piperidine derivative with 1,2,4-oxadiazol-5-yl and methylsulfonylphenoxy Piperidine None 3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl, methylsulfonylphenoxy 3-fluoro (phenoxy) Enhanced solubility via sulfonyl group

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group reduces susceptibility to cytochrome P450 oxidation, a common issue in simpler thiadiazole derivatives .
  • Solubility : While Compound A lacks polar groups like sulfonyl (seen in ), its piperidine core may permit salt formation to improve aqueous solubility.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative procedure involves:

  • Formation of 2-fluorophenylthiosemicarbazide :

    • Reaction of 2-fluorophenylhydrazine with carbon disulfide in alkaline ethanol yields the thiosemicarbazide intermediate.

  • Cyclization to thiadiazole :

    • Treatment with concentrated sulfuric acid or phosphoric acid induces cyclization, forming the 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine.

    • Subsequent bromination (using N-bromosuccinimide) replaces the amine with a bromine atom, enabling coupling to the piperidine core.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1CS₂, KOHEthanolReflux6 h75%
2H₂SO₄100°C2 h68%
3NBSCCl₄25°C4 h82%

Synthesis of the (3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl Group

Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate:

  • Preparation of acetamidoxime :

    • Reaction of hydroxylamine with acetonitrile in methanol under basic conditions.

  • Cyclization with methyl chloroacetate :

    • The amidoxime reacts with methyl chloroacetate in the presence of triethylamine, forming the oxadiazole ring.

  • Reduction to hydroxymethyl derivative :

    • Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, which is subsequently brominated for alkylation.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1NH₂OH·HCl, NaOHMethanol60°C3 h85%
2ClCH₂COOMe, Et₃NDCM25°C12 h70%
3LiAlH₄, then PBr₃THF0°C → 25°C2 h65%

Assembly of the Piperidine Core

Functionalization of Piperidine at the 1- and 3-Positions

The piperidine ring is functionalized through sequential alkylation reactions:

  • N-Alkylation with oxadiazolemethyl bromide :

    • Piperidine reacts with (3-methyl-1,2,4-oxadiazol-5-yl)methyl bromide in acetonitrile using K₂CO₃ as a base.

  • C-3 Lithiation and Coupling :

    • The 3-position is deprotonated with LDA (lithium diisopropylamide) and quenched with the brominated thiadiazole derivative.

Optimization Notes :

  • N-Alkylation : Elevated temperatures (50°C) improve reaction rates but may lead to over-alkylation.

  • Lithiation : Strict temperature control (−78°C) is critical to avoid side reactions.

Final Coupling and Purification

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the thiadiazole to the piperidine:

  • Catalyst system : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ in toluene at 110°C for 24 hours.

Purification :

  • Column chromatography (SiO₂, hexane/ethyl acetate gradient) isolates the product in >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, Ar-F), 4.32 (s, 2H, CH₂-oxadiazole), 3.51–3.45 (m, 1H, piperidine), 2.94–2.87 (m, 2H), 2.42 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₈H₁₇FN₄OS [M+H]⁺ 392.1094, found 392.1096.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclization steps enhances reproducibility and reduces reaction times:

  • Thiadiazole formation : Microreactors achieve 90% yield in 30 minutes vs. 2 hours in batch.

  • Safety : Minimizes exposure to hazardous reagents like phosphorus oxychloride.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oxadiazole ring opening : Controlled pH (neutral to slightly acidic) during alkylation prevents degradation.

  • Thiadiazole bromination selectivity : Use of NBS in CCl₄ minimizes di-bromination.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

  • Methodological Answer : The synthesis of thiadiazole and oxadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or carboxylic acid hydrazides. For example, refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours yields 1,3,4-thiadiazole intermediates . Adjusting pH to 8–9 precipitates the product, followed by recrystallization (e.g., DMSO/water mixtures). For oxadiazole formation, microwave-assisted cyclization or catalytic methods (e.g., H₂SO₄ on silica) can improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY) to verify substituent positions. For purity, employ HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm, as described in pharmacopeial assays for structurally similar heterocycles . X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated for 1,3,4-thiadiazole derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the compound’s heterocyclic motifs. For example, fluorometric assays using ATP analogs or colorimetric phosphatase kits (e.g., pNPP substrate) are common . Cellular cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or HepG2), with IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) to predict reactivity and solubility. Tools like COSMO-RS simulate partition coefficients (logP) . Molecular dynamics (MD) simulations can model membrane permeability, while ADMET predictors (e.g., SwissADME) assess bioavailability and CYP450 interactions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Apply statistical design of experiments (DoE) to identify confounding variables (e.g., buffer ionic strength or temperature gradients) . Bayesian meta-analysis integrates disparate datasets, weighting by assay precision and sample size .

Q. How can reaction engineering improve scalability for analogs of this compound?

  • Methodological Answer : Use microreactor systems to optimize exothermic steps (e.g., POCl₃-mediated cyclization) with real-time FTIR monitoring . Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification, reducing solvent waste . For heterogeneous catalysis, screen immobilized enzymes (e.g., Candida antarctica lipase B) to minimize metal contamination .

Key Research Considerations

  • Contradiction Analysis : Address discrepancies in bioactivity by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
  • Advanced Modeling : Combine QSAR with MD simulations to predict off-target effects .
  • Sustainability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large-scale syntheses .

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